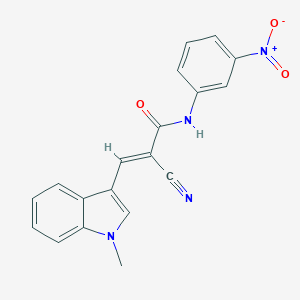
(E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(1-methyl-3-indolyl)-N-(3-nitrophenyl)-2-propenamide is a member of indoles.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
The compound has been studied for its reactivity and potential to form various derivatives. O'Callaghan et al. (1999) explored the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides, which include compounds structurally similar to (E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide, with methyl 3-oxobutanoate. This reaction yields several types of products, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, highlighting the compound's versatility in synthesizing diverse molecular structures (O'Callaghan et al., 1999).
Synthesis of Pharmaceutical Compounds
Harisha et al. (2015) reported a new synthesis method for entacapone, a drug used to treat Parkinson's disease, using a precursor that includes a structure akin to (E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide. This demonstrates the compound's significance in synthesizing clinically relevant drugs (Harisha et al., 2015).
Antimicrobial Properties
Sanna et al. (2002) synthesized a series of compounds similar to (E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide and tested them for antimicrobial properties. A few of these compounds showed modest growth inhibition of Mycobacterium tuberculosis, indicating potential antimicrobial applications (Sanna et al., 2002).
Polymerization and Material Science
Balcar et al. (1998) studied the polymerization of nitrophenyl prop-2-yn-1-yl ethers, closely related to the structure of (E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide. This research provides insights into the compound's potential applications in the field of material science, particularly in polymer synthesis (Balcar et al., 1998).
Solvatochromic Effects in Photophysics
Kumari et al. (2017) explored the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives, which include structures similar to the compound . Their findings provide valuable information on the photophysical properties of these compounds in different solvent polarities, which is crucial for applications in photochemistry and optical materials (Kumari et al., 2017).
Propiedades
Nombre del producto |
(E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide |
|---|---|
Fórmula molecular |
C19H14N4O3 |
Peso molecular |
346.3g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H14N4O3/c1-22-12-14(17-7-2-3-8-18(17)22)9-13(11-20)19(24)21-15-5-4-6-16(10-15)23(25)26/h2-10,12H,1H3,(H,21,24)/b13-9+ |
Clave InChI |
ILSSADQSBXYQOB-UKTHLTGXSA-N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-(2,6-dichlorophenyl)-1-methyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380731.png)
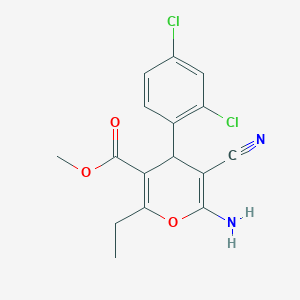
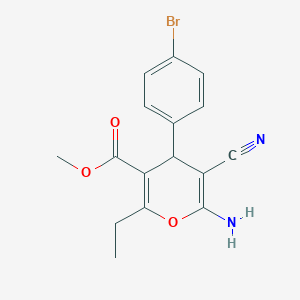
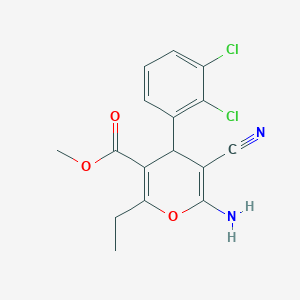
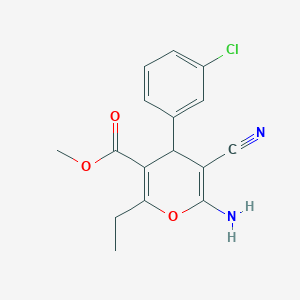
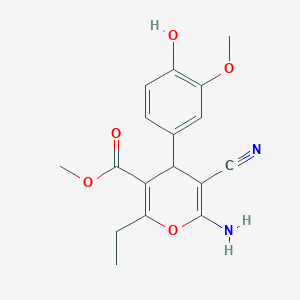
![methyl 6-amino-4-[2-(benzyloxy)-3-ethoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B380739.png)
![6-Amino-4-(3,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380744.png)
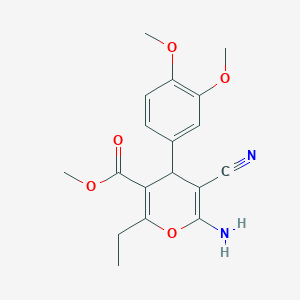

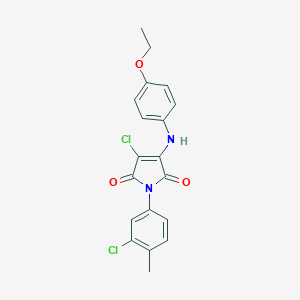
![ethyl 4-[(3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]benzoate](/img/structure/B380751.png)

